molecular formula C8H13NO4 B12560542 (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane CAS No. 182682-20-8

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane

Cat. No.: B12560542
CAS No.: 182682-20-8
M. Wt: 187.19 g/mol
InChI Key: PCYHTTUIKGFHTO-ZETCQYMHSA-N
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Description

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is a chemical compound with a complex structure that includes a dioxolane ring and a nitropropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a nitroalkene with a dioxolane derivative. The reaction conditions often include the use of a base to facilitate the condensation reaction and may require specific temperature and solvent conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dioxolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxepane: Similar structure but with a dioxepane ring.

Uniqueness

(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is unique due to its specific ring structure and the presence of the nitropropene moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

182682-20-8

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(4S)-2,2-dimethyl-4-(2-nitroprop-1-enyl)-1,3-dioxolane

InChI

InChI=1S/C8H13NO4/c1-6(9(10)11)4-7-5-12-8(2,3)13-7/h4,7H,5H2,1-3H3/t7-/m0/s1

InChI Key

PCYHTTUIKGFHTO-ZETCQYMHSA-N

Isomeric SMILES

CC(=C[C@H]1COC(O1)(C)C)[N+](=O)[O-]

Canonical SMILES

CC(=CC1COC(O1)(C)C)[N+](=O)[O-]

Origin of Product

United States

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